N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide
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Overview
Description
N-{[4-ETHYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of thiazole, triazole, and furan rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-ETHYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursorsThe final step often involves the coupling of the furan-2-carboxamide moiety under specific conditions to ensure the integrity of the compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: N-{[4-ETHYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-{[4-ETHYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-{[4-ETHYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by acting as an agonist or antagonist .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole are known for their antifungal properties.
Furan Derivatives: Furan-based compounds like nitrofurantoin are used as antibacterial agents
Uniqueness: N-{[4-ETHYL-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one or two of these rings.
Properties
Molecular Formula |
C15H16N6O3S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[[4-ethyl-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H16N6O3S2/c1-2-21-11(8-17-13(23)10-4-3-6-24-10)19-20-15(21)26-9-12(22)18-14-16-5-7-25-14/h3-7H,2,8-9H2,1H3,(H,17,23)(H,16,18,22) |
InChI Key |
UPUPKPQGMHYUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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